methyl 4-chloro-3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-chloro-3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a useful research compound. Its molecular formula is C19H21ClN2O6S and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0808853 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Process Optimization and Synthesis
Process Optimization in Synthesis : A study detailed the process optimization of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in sulpiride synthesis, indicating a broader application in pharmaceutical synthesis. This research emphasized optimizing reaction conditions to improve yield efficiency, highlighting the importance of precise process control in the synthesis of complex organic compounds (Xu et al., 2018).
Intermediate for Pharmaceutical Applications : Another paper explored the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, demonstrating its role as a crucial intermediate for Tianeptine, which underscores its significance in the development of therapeutic agents (Yang Jian-she, 2009).
Environmental Impact and Biodegradation
- Herbicide Degradation by Microorganisms : Research on chlorimuron-ethyl, a herbicide structurally related to the compound of interest, showed that Aspergillus niger can degrade this herbicide, indicating potential microbial applications for removing environmental contaminants. This study provides insights into the biodegradation pathways and microbial interactions with similar chemical compounds (Sharma et al., 2012).
Chemical Reactivity and Applications
- Chemical Reactivity and Synthesis Pathways : A study on the synthesis and reactivity of related sulfonamide compounds highlighted the versatility of these chemical structures in synthesizing novel pharmaceutical agents, demonstrating the broad applicability of methyl 4-chloro-3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in drug development (Procopiou et al., 2013).
Properties
IUPAC Name |
methyl 4-chloro-3-[[2-(2-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-4-28-17-8-6-5-7-16(17)22(29(3,25)26)12-18(23)21-15-11-13(19(24)27-2)9-10-14(15)20/h5-11H,4,12H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOGKAHARLOXAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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